![molecular formula C7H15NO3 B12607690 Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl- CAS No. 883899-10-3](/img/structure/B12607690.png)
Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl- is an organic compound with a complex structure that includes a propanoic acid backbone, a hydroxypropyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl- typically involves the reaction of 2-methylpropanoic acid with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and the use of more efficient catalysts to optimize the reaction conditions and improve the overall yield. The industrial process also focuses on minimizing waste and ensuring the sustainability of the production method.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the addition of hydrogen atoms.
Substitution: The amino and hydroxy groups in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., ammonia, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Propanoic acid, 2-amino-3-hydroxy, propyl ester
- 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid
- (S)-2-Amino-3-(dimethylamino)propanoic acid
Uniqueness
Propanoic acid, 3-[(2-hydroxypropyl)amino]-2-methyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups allows it to participate in a variety of reactions and makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
883899-10-3 |
|---|---|
Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-(2-hydroxypropylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-5(7(10)11)3-8-4-6(2)9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
PQRZRGMEFUOSLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC(C)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


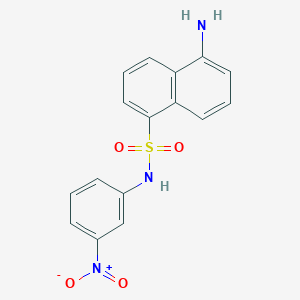
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)

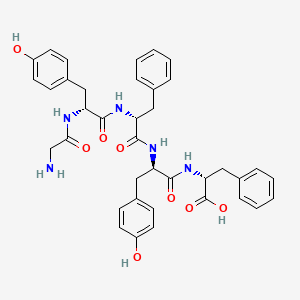
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)
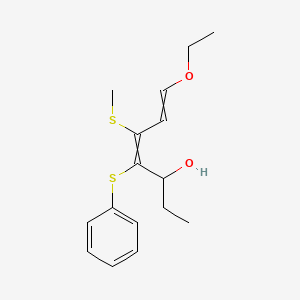

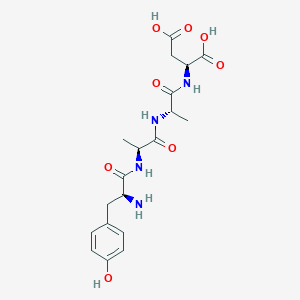
![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
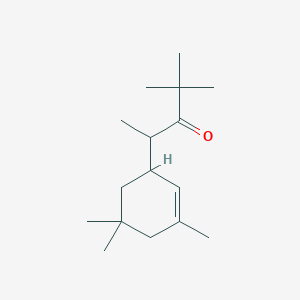
![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12607652.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12607657.png)

![Benzaldehyde, 2,5-dimethoxy-4-[[(pentafluorophenyl)methyl]thio]-](/img/structure/B12607668.png)
